

Introduction: A Novel Building Block for Medicinal Chemistry

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Compound of Interest

Compound Name: 4-(Pyrazin-2-yloxy)benzenesulfonyl chloride
Cat. No.: B11845980

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4-(Pyrazin-2-yloxy)benzenesulfonyl chloride is a bespoke chemical intermediate poised at the intersection of two pharmacologically significant motifs: the pyrazine ring and the benzenesulfonamide scaffold. The pyrazine core is a key component in numerous FDA-approved drugs and biologically active compounds, valued for its role in molecules like the anti-tuberculosis agent Pyrazinamide and the proteasome inhibitor Bortezomib.[1][2] The benzenesulfonamide group, on the other hand, is a classic pharmacophore known for its enzyme-inhibitory capabilities, most notably in the class of sulfonamide antibiotics that target dihydropteroate synthase (DHPS).[3]

The combination of these two fragments via a stable ether linkage creates a versatile building block for the synthesis of novel drug candidates. The terminal sulfonyl chloride group is a highly reactive handle for coupling with a wide array of amines, anilines, and other nucleophiles, enabling the rapid generation of diverse chemical libraries for screening.

It is important to note that a specific CAS (Chemical Abstracts Service) number for **4-(Pyrazin-2-yloxy)benzenesulfonyl chloride** is not readily found in public databases as of early 2026. This suggests that the compound is likely a novel or custom-synthesized reagent rather than a widely available stock chemical. However, its synthesis is readily achievable through

established chemical principles. This guide provides a comprehensive overview of its synthesis, predicted properties, potential applications in drug discovery, and detailed protocols for its preparation and subsequent use.

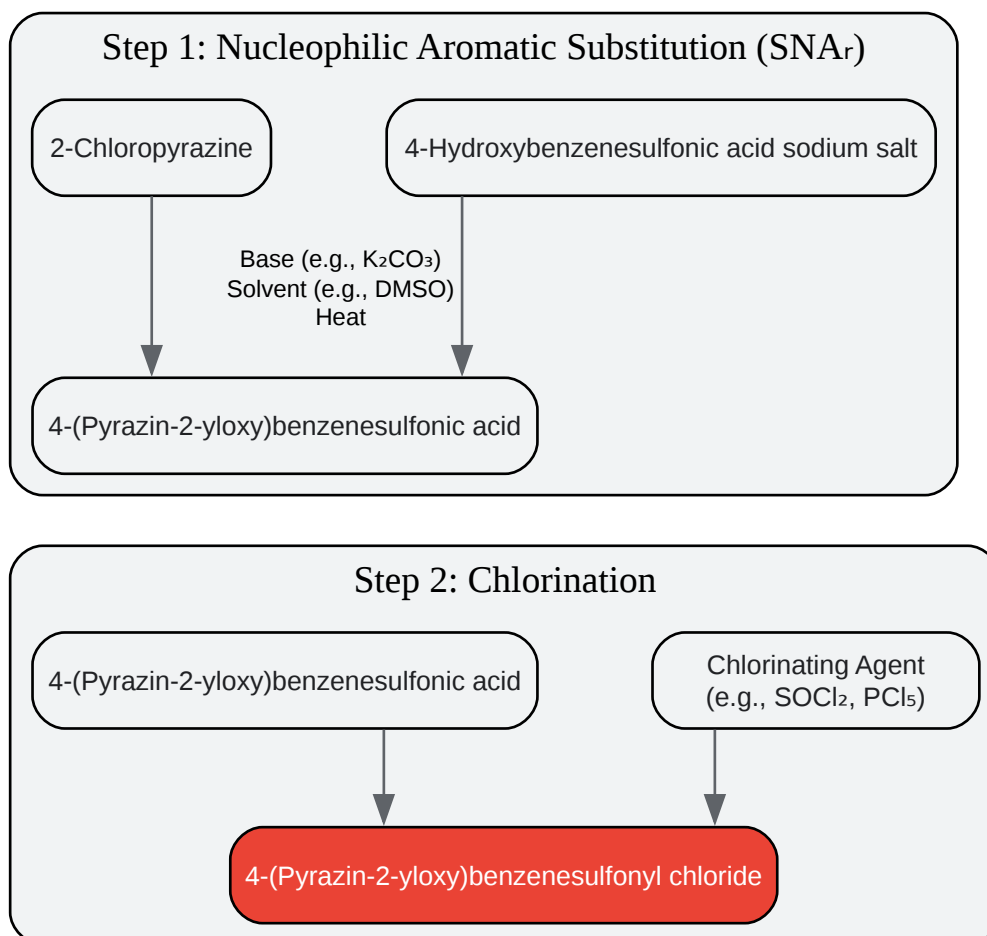
Physicochemical and Structural Properties

While empirical data is not available, the properties of **4-(Pyrazin-2-yloxy)benzenesulfonyl chloride** can be predicted based on its constituent parts.

Property	Predicted Value / Description	Rationale
Molecular Formula	C ₁₀ H ₇ ClN ₂ O ₃ S	Based on structural components.
Molecular Weight	~270.7 g/mol	Calculated from the molecular formula.
Appearance	Likely a white to off-white or pale yellow solid.	Similar to other benzenesulfonyl chloride derivatives.[4]
Solubility	Expected to be soluble in polar aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), and acetone; insoluble in water.[4]	The molecule has polar groups but is largely organic. Sulfonyl chlorides react with water.
Reactivity	The sulfonyl chloride moiety is highly electrophilic and will react readily with nucleophiles. It is sensitive to moisture and will hydrolyze to the corresponding sulfonic acid.[5] [6]	The chlorine atom is a good leaving group, and the sulfur atom is electron-deficient.

Strategic Synthesis Pathway

The most logical and direct synthesis of **4-(Pyrazin-2-yloxy)benzenesulfonyl chloride** involves a nucleophilic aromatic substitution (S_NA_r) reaction. The general pathway is outlined below.



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Caption: Proposed two-step synthesis of the target compound.

This strategy involves two key transformations:

- **Ether Formation:** The phenoxide, generated in situ from a 4-hydroxybenzenesulfonic acid salt, displaces the chloride on the electron-deficient pyrazine ring.
- **Sulfonyl Chloride Formation:** The resulting sulfonic acid is then converted to the highly reactive sulfonyl chloride using a standard chlorinating agent like thionyl chloride or phosphorus pentachloride.

Applications in Drug Discovery and Development

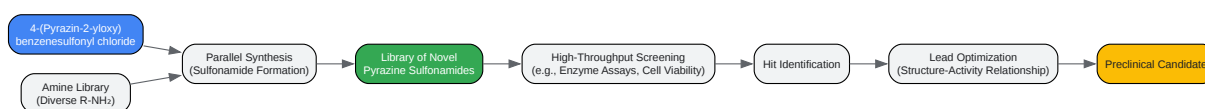
The primary utility of **4-(Pyrazin-2-yloxy)benzenesulfonyl chloride** is as an intermediate for the synthesis of novel sulfonamide derivatives. The pyrazoline benzenesulfonamide scaffold has been identified as a promising class of compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[7][8]

Targeting Microbial Pathogens

The sulfonamide functional group is a well-established inhibitor of dihydropteroate synthase (DHPS), a critical enzyme in the bacterial folic acid synthesis pathway.[3] By using this compound to create a library of N-substituted sulfonamides, researchers can explore new chemical space to identify potent inhibitors of DHPS in drug-resistant bacteria or other microbial pathogens.

Anticancer Agent Development

Pyrazoline benzenesulfonamide derivatives have shown potent antiproliferative activity across multiple cancer cell lines, including lung, breast, and colon cancer.[7] They are known to inhibit tumor-associated enzymes such as matrix metalloproteinases (MMPs) and carbonic anhydrase isoforms. The workflow below illustrates a typical drug discovery cascade utilizing this building block.



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Caption: Drug discovery workflow using the target building block.

Experimental Protocols

The following protocols are generalized procedures and should be optimized by the researcher. All work should be conducted in a well-ventilated fume hood using appropriate personal

protective equipment (PPE).

Protocol 1: Synthesis of Sodium 4-(Pyrazin-2-yloxy)benzenesulfonate

- **Reagent Preparation:** To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add sodium 4-hydroxybenzenesulfonate (1.0 eq), 2-chloropyrazine (1.1 eq), and anhydrous potassium carbonate (2.0 eq).
- **Solvent Addition:** Add anhydrous dimethyl sulfoxide (DMSO) to the flask to create a stirrable slurry (approx. 0.5 M concentration).
- **Reaction:** Heat the reaction mixture to 120-140 °C under an inert atmosphere (e.g., nitrogen) and stir vigorously.
- **Monitoring:** Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
- **Work-up:** Once complete, cool the mixture to room temperature and pour it into a large volume of cold water.
- **Isolation:** The product may precipitate. If so, collect the solid by filtration, wash with cold water and a non-polar solvent like hexane, and dry under vacuum. If it remains in solution, acidification may be required to precipitate the sulfonic acid, which can then be neutralized to form the salt.

Protocol 2: Synthesis of 4-(Pyrazin-2-yloxy)benzenesulfonyl Chloride

- **Setup:** In a fume hood, place the dried sodium 4-(pyrazin-2-yloxy)benzenesulfonate (1.0 eq) in a round-bottom flask equipped with a stir bar and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂ byproducts).
- **Reagent Addition:** Carefully add an excess of thionyl chloride (SOCl₂) (3-5 eq) to the flask at room temperature. A few drops of dimethylformamide (DMF) can be added as a catalyst.

- **Reaction:** Heat the mixture to reflux (approx. 76 °C) and stir until the solid has fully reacted and gas evolution ceases.
- **Monitoring:** The reaction can be monitored by taking a small aliquot, carefully quenching it with an amine (e.g., benzylamine), and analyzing the formation of the corresponding sulfonamide by TLC or LC-MS.
- **Isolation:** Once the reaction is complete, cool the mixture and carefully remove the excess thionyl chloride under reduced pressure.
- **Purification:** The crude product, likely an oil or solid, can be purified by recrystallization from a non-polar solvent or by flash column chromatography on silica gel. It is critical to use anhydrous solvents and conditions throughout the purification process.^[5]

Safety and Handling

As a sulfonyl chloride, this compound must be handled with extreme care.

Hazard	Description	Precautionary Measures
Corrosivity	Causes severe skin burns and eye damage. ^{[9][10]} Reacts with moisture in the air and on skin to produce hydrochloric acid (HCl).	Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical splash goggles or a face shield. ^[9]
Toxicity	Harmful if swallowed or inhaled. ^{[9][11]} May cause respiratory irritation.	Handle only in a certified chemical fume hood. ^[12] Avoid breathing dust, fumes, or vapors.
Reactivity	Reacts violently with water, strong bases, and amines. ^[6] May be corrosive to metals. ^[10]	Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and well-ventilated area. ^[12] Keep away from incompatible materials.

First Aid Measures:

- Skin Contact: Immediately remove all contaminated clothing and rinse the skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[9]
- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9]
- Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9]
- Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Seek immediate medical attention.[12]

Conclusion

4-(Pyrazin-2-yloxy)benzenesulfonyl chloride represents a highly valuable, albeit not yet commercially ubiquitous, chemical tool. Its rational design combines the proven pharmacological relevance of the pyrazine and sulfonamide scaffolds. For researchers in drug discovery and medicinal chemistry, this compound offers a straightforward entry point for synthesizing novel libraries of potential therapeutic agents targeting a range of diseases from bacterial infections to cancer. While its handling requires strict safety protocols due to the reactive sulfonyl chloride group, the synthetic accessibility and strategic potential of this building block make it a compelling subject for further investigation.

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